molecular formula C13H12ClNO2S B182930 Ethyl 2-amino-4-(2-chlorophenyl)thiophene-3-carboxylate CAS No. 325724-66-1

Ethyl 2-amino-4-(2-chlorophenyl)thiophene-3-carboxylate

Cat. No.: B182930
CAS No.: 325724-66-1
M. Wt: 281.76 g/mol
InChI Key: DDLXYLVCBHLQAW-UHFFFAOYSA-N
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Description

Ethyl 2-amino-4-(2-chlorophenyl)thiophene-3-carboxylate is a thiophene-based compound with a 2-chlorophenyl substituent at position 4, an ethyl ester group at position 3, and a free amino group at position 2 (CAS: 325724-66-1) . Thiophene derivatives are widely studied for their versatility in medicinal chemistry, particularly as intermediates for synthesizing bioactive molecules. The ortho-chlorophenyl group introduces steric and electronic effects distinct from its para-substituted analogs, influencing reactivity, solubility, and intermolecular interactions. This compound is commercially available (95% purity) and serves as a precursor for further functionalization .

Properties

IUPAC Name

ethyl 2-amino-4-(2-chlorophenyl)thiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClNO2S/c1-2-17-13(16)11-9(7-18-12(11)15)8-5-3-4-6-10(8)14/h3-7H,2,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDLXYLVCBHLQAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC=C1C2=CC=CC=C2Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90365817
Record name ethyl 2-amino-4-(2-chlorophenyl)thiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90365817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

325724-66-1
Record name 3-Thiophenecarboxylic acid, 2-amino-4-(2-chlorophenyl)-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=325724-66-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name ethyl 2-amino-4-(2-chlorophenyl)thiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90365817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Components and Mechanism

  • Ketone Component : 2-Chloroacetophenone serves as the aryl-substituted ketone, introducing the 2-chlorophenyl group at the 4-position of the thiophene ring.

  • Activated Nitrile : Ethyl cyanoacetate provides the ester and nitrile functionalities, forming the thiophene backbone.

  • Sulfur and Base : Elemental sulfur facilitates cyclization, while bases like morpholine or diethylamine catalyze the reaction.

The mechanism involves:

  • Knoevenagel Condensation : Formation of an α,β-unsaturated nitrile from the ketone and nitrile.

  • Sulfur Incorporation : Cyclization with sulfur to form the thiophene ring.

  • Aromatization : Rearrangement to yield the final 2-aminothiophene structure.

Standard Reaction Conditions

Data from analogous syntheses (,) provide a framework for optimizing conditions:

ParameterValue/RangeImpact on Yield/Purity
Temperature60–70°CHigher temps accelerate cyclization but risk decomposition.
SolventEthanol or DMFEthanol favors homogeneity; DMF enhances solubility of polar intermediates.
Reaction Time48–72 hoursProlonged durations ensure complete sulfur incorporation.
BaseMorpholine or Et₃NMorpholine minimizes side reactions vs. stronger bases.
Sulfur Stoichiometry1.2–1.5 equivalentsExcess sulfur drives cyclization but complicates purification.

Example Protocol (, adapted):

  • Combine 2-chloroacetophenone (10 mmol), ethyl cyanoacetate (12 mmol), morpholine (15 mmol), and ethanol (50 mL) under argon.

  • Heat to 70°C for 3 hours, then add sulfur (12 mmol).

  • Reflux for 48 hours, monitor by TLC.

  • Concentrate in vacuo and purify via silica chromatography (heptane:EtOAc 4:1) to isolate the crude thiophene ester (yield: 21–25%).

Post-Reaction Modifications and Functionalization

Ester Hydrolysis to Carboxylic Acid

The ethyl ester group is hydrolyzed to enhance reactivity for further derivatization:

Yield: 68–72%.

Amidation and Acylation

The free amine at the 2-position allows for diversification:

  • Acylation : Treatment with 1-naphthoyl chloride in DCM at 0°C yields N-acylated derivatives (75% yield).

  • Boc Protection : tert-Butoxycarbonyl (Boc) groups stabilize the amine during subsequent reactions.

Comparative Analysis of Ortho vs. Para Substituents

The 2-chlorophenyl group introduces unique steric and electronic challenges compared to its 4-chloro analog:

Parameter2-Chlorophenyl Derivative4-Chlorophenyl Derivative
Reaction Yield 21–25% (crude)21% (crude)
Purification Difficulty Higher (polar byproducts)Moderate
Melting Point 172–174°C (predicted)168–170°C
Steric Hindrance Significant (ortho-Cl)Minimal (para-Cl)

Key Insight : The ortho-chloro group’s steric bulk slows cyclization, necessitating longer reaction times or elevated temperatures.

Alternative Synthetic Routes and Innovations

Flow Chemistry Approaches

Continuous flow systems improve heat transfer and mixing, potentially mitigating steric challenges in batch reactions.

Industrial-Scale Considerations

Solvent Recovery and Waste Management

  • Ethanol and DMF are recycled via distillation, reducing costs.

  • Sulfur residues are treated with caustic soda to form water-soluble sulfides.

Quality Control Metrics

  • HPLC Purity : ≥98% (USP standards).

  • NMR Compliance : δ 7.3–7.1 (aromatic protons), δ 4.2 (ester CH₂), δ 1.3 (ester CH₃).

Challenges and Mitigation Strategies

Byproduct Formation

  • Thiourea Adducts : Generated from excess sulfur; mitigated by stoichiometric control.

  • Diastereomers : Chiral centers at C-4 and C-5 require chiral HPLC for resolution.

Scale-Up Limitations

  • Exothermicity : Gradual reagent addition and jacketed reactors prevent thermal runaway .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-4-(2-chlorophenyl)thiophene-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

    Substitution: Halogenating agents, nitrating agents, and Friedel-Crafts acylation conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring.

Scientific Research Applications

Medicinal Chemistry

Ethyl 2-amino-4-(2-chlorophenyl)thiophene-3-carboxylate has been investigated for its potential in drug development due to its antimicrobial and anticancer properties:

  • Antimicrobial Activity: The compound exhibits significant inhibitory effects against various bacteria, including Bacillus subtilis, Escherichia coli, and Proteus vulgaris. Derivatives of this compound have shown enhanced antimicrobial activity compared to the parent compound .
  • Anticancer Activity: Studies indicate that it can induce cytotoxicity in cancer cell lines such as HT29 (colon cancer) and Jurkat (T-cell leukemia), revealing significant growth inhibition .

Biological Evaluation

The compound is utilized in biological evaluations to explore its mechanisms of action:

  • Enzyme Inhibition: this compound can inhibit specific enzymes crucial for microbial growth and cancer cell proliferation .
  • Gene Regulation: It influences the expression of transcription factors vital for maintaining pluripotency in stem cells, thereby presenting potential applications in regenerative medicine.

Industrial Applications

In industry, this compound is explored for developing new materials with specific electronic properties. Its unique chemical structure allows for modifications that can lead to novel applications in materials science.

Study on Anticancer Properties

A study conducted on the anticancer properties of this compound revealed that derivatives exhibited significant cytotoxic effects against various cancer cell lines. The mechanism was attributed to enzyme inhibition and disruption of cellular processes critical for tumor growth .

Antimicrobial Screening

In a high-throughput screening campaign, derivatives were identified that showed superior antimicrobial activity against resistant strains of bacteria. This highlights the compound's potential in addressing antibiotic resistance issues prevalent in clinical settings .

Mechanism of Action

The mechanism of action of ethyl 2-amino-4-(2-chlorophenyl)thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may interfere with bacterial cell wall synthesis, leading to antimicrobial activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of ethyl 2-amino-4-(2-chlorophenyl)thiophene-3-carboxylate are best understood through comparison with analogs differing in substituent positions, aryl groups, or ester functionalities. Below is a detailed analysis:

Substituent Position: Ortho vs. Para Chlorophenyl

  • Ethyl 2-amino-4-(4-chlorophenyl)thiophene-3-carboxylate (CAS: 65234-09-5): The para-chloro isomer lacks steric hindrance, allowing for planar molecular conformations and stronger electron-withdrawing effects.
  • Ortho-chloro derivative: The 2-chlorophenyl group induces steric strain, reducing planarity and altering crystal packing. For example, ethyl 2-amino-4-isobutylthiophene-3-carboxylate (KIKPIE) forms C24(12) hydrogen-bonded chains, suggesting similar steric effects may disrupt intermolecular interactions in the ortho-chloro analog .

Ester Group Variations

  • This modification is critical for pharmacokinetic optimization .
  • Ethyl 2-amino-4-(4-chlorophenyl)-5-methylthiophene-3-carboxylate (CAS: 351157-60-3): The additional 5-methyl group enhances steric bulk, which may hinder rotational freedom and alter binding affinities in biological targets .

Aryl Group Modifications

  • 4-Fluorophenyl and 4-bromophenyl analogs : Electron-withdrawing substituents like fluorine and bromine increase the electrophilicity of the thiophene ring. For instance, 4-(4-fluorophenyl)-2-hydroxythiophene-3-carbonitrile (30% yield) demonstrates reduced steric demand compared to chloro analogs, favoring higher synthetic yields .
  • Trifluoromethyl derivatives (e.g., CAS: 917909-56-9) : The CF₃ group, a stronger electron-withdrawing substituent, significantly lowers electron density on the thiophene ring, enhancing resistance to oxidative degradation but reducing nucleophilic reactivity .

Functionalization of the Amino Group

  • Ethyl 4-(4-chlorophenyl)-2-[(cyanoacetyl)amino]thiophene-3-carboxylate (CAS: 532386-24-6): Acylation of the amino group with cyanoacetyl reduces basicity and introduces hydrogen-bonding capabilities, which could improve binding to biological targets like kinases .
  • Ethyl 2-(2-chloroacetamido)-4-methylthiophene-3-carboxylate : Chloroacetamido derivatives exhibit enhanced electrophilicity at the amide carbonyl, facilitating nucleophilic attacks in prodrug designs .

Biological Activity

Ethyl 2-amino-4-(2-chlorophenyl)thiophene-3-carboxylate is a thiophene derivative that has garnered attention for its diverse biological activities. This compound is primarily studied for its potential applications in pharmacology, particularly in the fields of antimicrobial and anticancer therapies. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Overview of Biological Activity

This compound exhibits a range of biological activities, including:

  • Antimicrobial Properties : The compound has shown effectiveness against various bacterial strains.
  • Anticancer Activity : Preliminary studies indicate potential in inhibiting cancer cell proliferation.
  • Anti-inflammatory Effects : It may modulate inflammatory pathways, contributing to its therapeutic potential.

The biological activity of this compound is attributed to its interaction with specific molecular targets, which include:

  • Enzyme Inhibition : The compound can inhibit enzymes involved in critical biochemical pathways, such as cytochrome P450 enzymes, which are essential for drug metabolism and synthesis.
  • Cell Signaling Modulation : It influences various signaling pathways that regulate cellular processes, including inflammation and apoptosis.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
AnticancerInhibits growth of various cancer cell lines (IC50 < 50 μM)
Anti-inflammatoryModulates inflammatory cytokines

Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties against several bacterial strains. Studies indicate significant activity against both Gram-positive and Gram-negative bacteria, highlighting its potential as an antibacterial agent. For instance, it has demonstrated effective inhibition of Escherichia coli and Staphylococcus aureus.

Anticancer Activity

In vitro studies have assessed the anticancer potential of this compound against various human cancer cell lines. The compound exhibited notable cytotoxicity with IC50 values ranging from 23.2 to 49.9 μM, suggesting strong antiproliferative effects. The mechanism appears to involve induction of apoptosis and inhibition of cell cycle progression.

Case Studies

  • Case Study on Anticancer Efficacy :
    • A study assessed the effects of this compound on MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines. The results indicated a dose-dependent decrease in cell viability, with significant morphological changes consistent with apoptosis.
  • Antimicrobial Evaluation :
    • In a comparative study, the compound was tested alongside standard antibiotics. It showed comparable efficacy to conventional treatments against resistant bacterial strains, indicating its potential as a novel therapeutic agent.

Pharmacokinetics and Toxicity

Understanding the pharmacokinetics of this compound is crucial for assessing its therapeutic viability. Preliminary data suggest that the compound has favorable absorption characteristics; however, further studies are needed to elucidate its metabolic pathways and potential toxicity profiles.

Q & A

Q. What are the common synthetic routes for Ethyl 2-amino-4-(2-chlorophenyl)thiophene-3-carboxylate?

The compound is typically synthesized via the Gewald reaction , a two-step process involving:

Condensation : Reaction of a ketone (e.g., 2-chlorophenylacetone) with ethyl cyanoacetate to form an α,β-unsaturated nitrile intermediate.

Cyclization : Treatment with elemental sulfur and a base (e.g., morpholine) to form the thiophene ring .
Variants may include substituent-specific modifications, such as introducing the 2-chlorophenyl group via Friedel-Crafts acylation or Suzuki coupling .

Q. Which characterization techniques are essential for confirming its structural identity?

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR confirm substituent positions and ester/amino group integrity .
  • Mass Spectrometry : High-resolution MS validates molecular weight and fragmentation patterns .
  • X-ray Crystallography : Resolves stereochemical ambiguities using programs like SHELXL or WinGX/ORTEP for structure refinement .

Advanced Research Questions

Q. How can the Gewald reaction be optimized for higher yields or regioselectivity?

Key parameters include:

  • Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency .
  • Catalyst Use : Base catalysts like DBU (1,8-diazabicycloundec-7-ene) improve reaction rates .
  • Temperature Control : Maintaining 60–80°C prevents side reactions (e.g., ester hydrolysis) .
  • Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes while improving yield .

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

  • Structure-Activity Relationship (SAR) Analysis : Compare substituent effects using analogs (e.g., trifluoromethyl vs. nitro groups) to identify critical functional groups .
  • Dose-Response Studies : Validate activity thresholds across multiple cell lines or enzymatic assays to rule out false positives .
  • Computational Modeling : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to targets like GnRH receptors, contextualizing experimental discrepancies .

Q. What computational methods predict physicochemical properties relevant to drug discovery?

  • Lipophilicity (XlogP) : Calculated via software like ChemAxon; critical for assessing blood-brain barrier penetration .
  • Hydrogen Bonding : Tools like Spartan estimate donor/acceptor counts to optimize solubility .
  • Molecular Polar Surface Area (PSA) : Predicts membrane permeability using tools like MOE .

Q. How can structural ambiguities in crystallographic data be addressed?

  • SHELX Refinement : Use SHELXL for anisotropic displacement parameters and twinning corrections in high-symmetry crystals .
  • ORTEP Visualization : WinGX-generated thermal ellipsoid plots highlight disorder or rotational flexibility in the 2-chlorophenyl group .
  • Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., C–H⋯O bonds) to validate packing models .

Q. What safety protocols are critical when handling hazardous intermediates during synthesis?

  • Ventilation : Use fume hoods to mitigate exposure to sulfur vapors (Gewald reaction) or chlorinated byproducts .
  • PPE : Nitrile gloves and chemical goggles prevent dermal/ocular exposure to corrosive reagents (e.g., thionyl chloride) .
  • Waste Management : Neutralize acidic residues (e.g., HCl) before disposal to comply with EPA guidelines .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Reactant of Route 1
Ethyl 2-amino-4-(2-chlorophenyl)thiophene-3-carboxylate
Reactant of Route 2
Ethyl 2-amino-4-(2-chlorophenyl)thiophene-3-carboxylate

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